molecular formula C17H19F3N4OS B6462364 N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549002-65-3

N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6462364
CAS No.: 2549002-65-3
M. Wt: 384.4 g/mol
InChI Key: YMYVMUPYTZRGKB-UHFFFAOYSA-N
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Description

“N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine” is a complex organic compound that contains several functional groups, including a thiazole ring, a piperidine ring, a pyridine ring, and a trifluoromethyl group . These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . For example, the thiazole ring could be formed via a condensation reaction, while the piperidine ring could be formed via a cyclization reaction . The trifluoromethyl group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The thiazole and pyridine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair conformation . The trifluoromethyl group is electron-withdrawing and could have a significant effect on the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its many functional groups . For example, the amine group could undergo acylation or alkylation reactions, while the pyridine ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar amine and carbonyl groups could increase its solubility in polar solvents . The trifluoromethyl group could increase its lipophilicity, which could affect its absorption and distribution in the body if it were used as a drug .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were intended to be used as a drug, it could interact with biological targets via hydrogen bonding, ionic interactions, or hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used . For example, if it were used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

Future research on this compound could involve optimizing its synthesis, investigating its reactivity, studying its mechanism of action, and evaluating its safety profile . If it shows promising properties, it could be developed into a useful chemical tool or therapeutic agent .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-14(26-10-22-11)16(25)24-8-4-5-12(9-24)23(2)15-13(17(18,19)20)6-3-7-21-15/h3,6-7,10,12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVMUPYTZRGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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